molecular formula C19H22N4O3 B369979 Methyl 4-(4-methylpiperazin-1-yl)-3-(pyridine-3-carbonylamino)benzoate CAS No. 876889-07-5

Methyl 4-(4-methylpiperazin-1-yl)-3-(pyridine-3-carbonylamino)benzoate

Cat. No.: B369979
CAS No.: 876889-07-5
M. Wt: 354.4g/mol
InChI Key: XTDZCSDUTSMFLP-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylpiperazin-1-yl)-3-(pyridine-3-carbonylamino)benzoate is a complex organic compound that features a piperazine ring, a pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-(pyridine-3-carbonylamino)benzoate typically involves multi-step organic reactions. One common approach is to start with the benzoate ester and introduce the piperazine and pyridine rings through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts such as palladium or ruthenium complexes, and the reactions are typically carried out under mild to moderate temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of eco-friendly solvents and reagents is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylpiperazin-1-yl)-3-(pyridine-3-carbonylamino)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 4-(4-methylpiperazin-1-yl)-3-(pyridine-3-carbonylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-(pyridine-3-carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

876889-07-5

Molecular Formula

C19H22N4O3

Molecular Weight

354.4g/mol

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-(pyridine-3-carbonylamino)benzoate

InChI

InChI=1S/C19H22N4O3/c1-22-8-10-23(11-9-22)17-6-5-14(19(25)26-2)12-16(17)21-18(24)15-4-3-7-20-13-15/h3-7,12-13H,8-11H2,1-2H3,(H,21,24)

InChI Key

XTDZCSDUTSMFLP-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CN=CC=C3

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CN=CC=C3

solubility

51.4 [ug/mL]

Origin of Product

United States

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